molecular formula C9H19NO B13317883 3-[(3-Methylcyclopentyl)amino]propan-1-ol

3-[(3-Methylcyclopentyl)amino]propan-1-ol

Cat. No.: B13317883
M. Wt: 157.25 g/mol
InChI Key: MYVKHOJBHOJDFS-UHFFFAOYSA-N
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Description

Significance of Cycloaliphatic Aminoalcohols in Contemporary Organic Synthesis

Cycloaliphatic aminoalcohols are crucial building blocks in the synthesis of more complex molecules. Their bifunctional nature allows them to participate in a wide range of chemical transformations, making them versatile intermediates. The cycloaliphatic portion of the molecule provides a rigid scaffold, which can influence the stereochemistry of reactions and the final conformation of the target molecule. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where specific three-dimensional arrangements are often required for activity.

The presence of both a nucleophilic amino group and a hydroxyl group allows for the construction of diverse molecular frameworks, including heterocycles, which are prevalent in many natural products and synthetic drugs. Furthermore, chiral aminoalcohols are widely used as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. alfa-chemistry.com

Foundational Research Trajectories for Complex Aminoalcohol Architectures

The synthesis of complex aminoalcohols is a dynamic area of research. Key trajectories focus on developing stereoselective methods to control the spatial arrangement of the amino and hydroxyl groups. Traditional methods often rely on the use of chiral starting materials derived from natural sources, such as amino acids. diva-portal.org However, modern synthetic strategies aim for greater flexibility and efficiency.

Recent advancements include the development of catalytic asymmetric methods, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to produce chiral β-amino alcohols. westlake.edu.cn Another innovative approach involves the enantioselective radical C–H amination of alcohols, which allows for the direct installation of an amino group at a specific position relative to the hydroxyl group. nih.gov These methods bypass the need for pre-functionalized substrates and offer a more direct route to complex aminoalcohol structures. diva-portal.orgnih.gov Research also explores the use of biocatalysis and multicomponent reactions to construct these valuable motifs with high efficiency and selectivity.

Detailed Research Findings on 3-[(3-Methylcyclopentyl)amino]propan-1-ol

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several key chemical properties and potential synthetic routes based on the general behavior of N-substituted aminoalcohols.

Physicochemical Properties (Predicted)

The properties of this compound can be inferred from its constituent parts: a propanolamine chain and a 3-methylcyclopentyl group.

PropertyPredicted Characteristic
Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
Boiling Point Expected to be relatively high due to hydrogen bonding capabilities of the amine and hydroxyl groups.
Solubility Likely soluble in polar organic solvents and to some extent in water, owing to the hydrophilic amine and alcohol functionalities. The cycloaliphatic group will contribute some lipophilic character.
Stereochemistry The presence of a chiral center at the 3-position of the methylcyclopentyl ring and potentially another if the substitution pattern allows, means this compound can exist as multiple stereoisomers.

Synthesis Strategies

The synthesis of this compound could likely be achieved through several established methods for preparing N-alkylated aminoalcohols. One common approach is the reductive amination of an appropriate keto-alcohol with 3-methylcyclopentylamine or the reaction of 3-aminopropan-1-ol with 3-methylcyclopentanone (B121447) followed by reduction.

Another viable route is the nucleophilic substitution reaction between 3-methylcyclopentylamine and a suitable three-carbon electrophile containing a protected hydroxyl group, such as 3-chloropropan-1-ol or an epoxide like propylene oxide, followed by deprotection if necessary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-[(3-methylcyclopentyl)amino]propan-1-ol

InChI

InChI=1S/C9H19NO/c1-8-3-4-9(7-8)10-5-2-6-11/h8-11H,2-7H2,1H3

InChI Key

MYVKHOJBHOJDFS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCCCO

Origin of Product

United States

Advanced Synthetic Methodologies for 3 3 Methylcyclopentyl Amino Propan 1 Ol and Analogous Structures

Strategic Approaches to Aminoalcohol Construction

The creation of the amine-alcohol linkage in molecules like 3-[(3-Methylcyclopentyl)amino]propan-1-ol can be achieved through various modern synthetic strategies. These methods offer different advantages in terms of efficiency, selectivity, and environmental impact.

Reductive Amination Protocols for Amine-Alcohol Linkage

Reductive amination is a widely employed and highly effective method for forming carbon-nitrogen bonds, making it a cornerstone in the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. acsgcipr.orgyoutube.com For the synthesis of this compound, this would involve the reaction between 3-methylcyclopentanone (B121447) and 3-amino-1-propanol.

The process is often carried out as a one-pot reaction, which is advantageous for its operational simplicity and reduced waste generation. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it selectively reduces the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

The reaction conditions are generally mild, typically proceeding at neutral or weakly acidic pH. wikipedia.org The choice of solvent and temperature can be optimized to improve yields and reaction rates. This methodology's versatility allows for the synthesis of a wide array of primary, secondary, and tertiary amines by selecting the appropriate carbonyl and amine precursors.

PrecursorsReducing AgentKey Features
3-MethylcyclopentanoneSodium CyanoborohydrideOne-pot synthesis, high selectivity for imine reduction. wikipedia.orgmasterorganicchemistry.com
3-Amino-1-propanolSodium BorohydrideCost-effective, suitable for large-scale synthesis. masterorganicchemistry.com
Sodium TriacetoxyborohydrideMild conditions, broad functional group tolerance. masterorganicchemistry.com

Hydroamination and Hydroaminoalkylation Reactions in Cyclic Amine Synthesis

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical approach to amine synthesis. wikipedia.orgacs.org This method can be applied both intermolecularly and intramolecularly to generate acyclic and cyclic amines, respectively. wikipedia.org While not a direct route to this compound in a single step from simple precursors, the principles of hydroamination are relevant for the synthesis of the cyclic amine moiety or for coupling reactions involving unsaturated precursors.

Catalysis is generally required to overcome the kinetic barrier of the reaction. wikipedia.org A wide range of catalysts have been developed, including those based on alkali metals, alkaline earth metals, lanthanides, and late transition metals. researchgate.net The choice of catalyst is crucial for controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the reaction. For instance, lanthanide-based catalysts have been extensively studied for intramolecular hydroamination to form heterocyclic amines. libretexts.org

Hydroaminoalkylation is a related, multicomponent reaction that combines an amine, an alkene, and a source of carbon monoxide to generate more complex amine structures. While more complex, these reactions offer a high degree of complexity generation in a single step.

Reaction TypeCatalyst TypeSubstratesKey Features
Intramolecular HydroaminationLanthanide-basedAminoalkenesForms cyclic amines, atom-economical. wikipedia.orglibretexts.org
Intermolecular HydroaminationLate Transition MetalAmine + Alkene/AlkyneForms acyclic amines, catalyst controls regioselectivity. wikipedia.orgnih.gov

Transition-Metal Catalyzed C(sp³)–H Functionalization for Aliphatic Amine Formation

Direct functionalization of C(sp³)–H bonds is a powerful strategy in modern organic synthesis, offering a more direct and efficient way to construct complex molecules by avoiding pre-functionalized starting materials. nih.gov Transition-metal catalysis has been instrumental in the development of C–H amination reactions, allowing for the direct conversion of C–H bonds into C–N bonds. rsc.orgrsc.org This approach could theoretically be applied to the synthesis of this compound by forming the C-N bond directly on the cyclopentyl ring.

A variety of transition metals, including palladium, copper, rhodium, and iron, have been shown to catalyze C(sp³)–H amination. rsc.orgresearchgate.net These reactions often employ a directing group to control the regioselectivity of the C–H activation step. nih.gov The nitrogen source can vary, with common reagents including azides, oximes, and amides. researchgate.net

Recent advancements have focused on developing more sustainable and practical methods, utilizing earth-abundant metal catalysts like iron and copper. researchgate.netresearchgate.net These catalysts offer significant advantages in terms of cost and environmental impact over precious metal catalysts.

Catalyst MetalDirecting GroupNitrogen SourceKey Features
PalladiumVariousAzides, AmidesHigh regioselectivity, broad substrate scope. nih.govrsc.org
CopperVariousAmides, AminesEarth-abundant catalyst, diverse nitrogen sources. researchgate.net
IronVariousNitrenesSustainable, cost-effective. researchgate.net
RhodiumPyrazoleNitrenesHigh efficiency for secondary C-H bonds. researchgate.net

Visible-Light-Mediated Photoredox Catalysis in Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool for organic synthesis. researchgate.net This methodology utilizes light energy to drive chemical reactions, often under mild conditions. In the context of amine synthesis, photoredox catalysis can be used to generate reactive radical intermediates that can participate in C–N bond formation. acs.org

One common approach involves the single-electron oxidation of an amine to form an α-amino radical, which can then react with a suitable coupling partner. acs.org This strategy has been successfully applied to a variety of transformations, including the functionalization of tertiary amines. acs.org For the synthesis of secondary amines like this compound, photoredox methods could be envisioned in a reductive amination-type process where the imine intermediate is reduced via a photochemically generated radical. researchgate.net

The use of photoredox catalysis offers several advantages, including mild reaction conditions, high functional group tolerance, and the ability to access unique reaction pathways that are not easily achievable through traditional thermal methods. researchgate.net

PhotocatalystReaction TypeKey IntermediatesAdvantages
Ruthenium complexesReductive Aminationα-amino radicalsMild conditions, high enantioselectivity with enzymes. researchgate.net
Iridium complexesC-N Bond Cleavage/FormationSecondary amine intermediatesAmide synthesis from tertiary amines. acs.org
Organic DyesC-H FunctionalizationRadical speciesMetal-free catalysis. researchgate.net

N-Alkylation Processes for Secondary Amine Formation from Alkyl Precursors

N-alkylation is a fundamental transformation for the synthesis of secondary and tertiary amines. beilstein-journals.org Traditional methods often involve the reaction of a primary amine with an alkyl halide, which can suffer from issues of over-alkylation and the generation of stoichiometric salt waste. rug.nl More modern and atom-economical approaches utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov

In this process, a transition-metal catalyst temporarily dehydrogenates the alcohol to form an aldehyde in situ. nih.gov This aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. The only byproduct of this reaction is water, making it a highly green and efficient process. beilstein-journals.org Catalysts based on ruthenium, iridium, and iron have been developed for this transformation. nih.govresearchgate.net

For the synthesis of this compound, this methodology could be applied by reacting 3-methylcyclopentylamine with 1,3-propanediol, where one of the alcohol functionalities is selectively activated and converted to an aldehyde for the reductive amination sequence.

Stereoselective Synthesis of Chiral Aminoalcohols with Cyclopentyl Moieties

The presence of a chiral center at the 3-position of the methylcyclopentyl group in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. Asymmetric synthesis of chiral amines and alcohols is a well-established field with numerous powerful methodologies.

One common strategy is the asymmetric reductive amination of a prochiral ketone. This can be achieved using a chiral reducing agent or, more commonly, a chiral catalyst in the presence of a stoichiometric reductant like hydrogen gas. nih.gov For example, the asymmetric hydrogenation of the imine formed from 3-methylcyclopentanone and 3-amino-1-propanol using a chiral transition metal catalyst could provide access to specific stereoisomers.

Alternatively, enzymatic resolutions can be employed to separate enantiomers from a racemic mixture. Lipases are frequently used for the kinetic resolution of racemic alcohols or amines through enantioselective acylation. Amine dehydrogenases are another class of enzymes that can be engineered for the asymmetric synthesis of chiral amines from ketones. nih.gov

Another approach involves the use of a chiral auxiliary attached to either the amine or the carbonyl precursor to direct the stereochemical outcome of the C-N bond-forming reaction. Subsequent removal of the auxiliary reveals the desired chiral product. The synthesis of related chiral aminoalcohols, such as optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol, often employs the resolution of diastereomeric salts formed with a chiral resolving agent like mandelic acid or a tartaric acid derivative. google.com

MethodApproachKey Features
Asymmetric Reductive AminationChiral catalyst and H₂Direct formation of enantiomerically enriched amine. wikipedia.orgnih.gov
Enzymatic ResolutionLipases, Amine DehydrogenasesHigh enantioselectivity, mild reaction conditions. nih.gov
Diastereomeric Salt ResolutionChiral resolving agentClassical and effective method for separation of enantiomers. google.com
Chiral AuxiliaryTemporary attachment of a chiral groupCovalent diastereoselective synthesis.

Chiral Catalyst Development for Enantioselective Transformations

Enantioselective synthesis is a powerful strategy for accessing specific stereoisomers of chiral molecules like this compound. This approach relies on the use of chiral catalysts to control the stereochemical outcome of a reaction. A variety of catalytic systems have been developed for the synthesis of analogous amino alcohols.

One prominent method involves the use of biocatalysts, such as engineered amine dehydrogenases (AmDHs). These enzymes can catalyze the reductive amination of α-hydroxy ketones to produce vicinal amino alcohols with high conversion rates and excellent enantiomeric excess (ee). acs.org For instance, AmDHs derived from Lysinibacillus fusiformis have been successfully employed for the synthesis of (S)-configured vicinal amino alcohols, achieving up to 99% conversion and >99% ee. acs.org

In addition to biocatalysis, metal-based catalysts are widely used. Copper-catalyzed reductive coupling reactions provide a route to chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov The choice of chiral ligand is critical in these systems to induce high selectivity. Similarly, iridium-catalyzed aminoallylation of aldehydes and rhodium-catalyzed 1,3-dipolar cycloadditions represent other effective strategies. nih.govdiva-portal.org A multi-catalytic approach, combining a chiral copper catalyst with an iridium photocatalyst, has been developed for the enantioselective radical C–H amination of alcohols to furnish chiral β-amino alcohols. nih.gov

The development of new chiral amino alcohol ligands for these catalytic systems is an active area of research. These ligands can be optimized for specific transformations, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, leading to high yields and enantioselectivities. rsc.org

Below is a table summarizing various chiral catalytic systems used for the synthesis of analogous amino alcohols:

Catalyst SystemTransformationSubstrate ClassProduct ClassReported Selectivity
Engineered Amine Dehydrogenases (AmDHs)Reductive Aminationα-Hydroxy KetonesVicinal Amino AlcoholsUp to >99% ee
Copper-Chiral LigandReductive CouplingKetones and Allenamides1,2-Amino AlcoholsHigh diastereo- and enantioselectivity
Iridium-Chiral LigandHydrogen Transfer AminoallylationAldehydes and Allenamides1,2-Amino AlcoholsHigh enantioselectivity
Rhodium(II)-Chiral Carboxylates1,3-Dipolar CycloadditionCarbonyl Ylides and Aldiminessyn-α-Hydroxy-β-amino EstersModerate enantioselectivity (up to 82:18 er)
Chiral Copper and Iridium PhotocatalystRadical C-H AminationAlcoholsβ-Amino AlcoholsHigh enantioselectivity (e.g., 94% ee)

This table presents data for analogous amino alcohol structures, not specifically for this compound.

Diastereomeric Resolution Techniques in Aminoalcohol Synthesis

When an enantioselective synthesis is not employed or does not provide sufficient purity, the resolution of a racemic mixture is a viable alternative. Diastereomeric resolution involves converting the enantiomers of the target compound into diastereomers by reacting them with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography.

A notable method for the resolution of racemic amino alcohol derivatives involves the use of boric acid and a chiral diol, such as (R)-(+)-1,1'-bi-2-naphthol. acs.orgacs.org This approach leads to the formation of diastereomeric borate (B1201080) complexes that can be separated. For example, the resolution of a racemic amino alcohol can be achieved in solvents like acetonitrile, THF, or methanol, yielding enantiomerically enriched compounds. acs.orgacs.org

Fractional crystallization of diastereomeric salts is a classical and widely used technique. gavinpublishers.com Chiral acids, such as tartaric acid or N-acetyl-aminoacids, are commonly used as resolving agents for racemic amines. gavinpublishers.com The efficiency of the resolution can be influenced by factors such as the solvent, temperature, and crystallization time. gavinpublishers.com More modern techniques, such as semi-preparative high-performance liquid chromatography (HPLC) using chiral stationary phases, offer an efficient method for separating enantiomers of amino alcohol derivatives. nih.gov

The table below outlines different diastereomeric resolution techniques applicable to amino alcohols:

Resolving Agent / MethodTarget Compound ClassSeparation TechniqueKey Features
Boric Acid and (R)-(+)-1,1'-bi-2-naphtholRacemic Amino Alcohol DerivativesCrystallizationFormation of separable diastereomeric borate complexes.
(R,R)-Tartaric AcidRacemic AminesFractional CrystallizationFormation of diastereomeric salts with different solubilities.
N-acetyl-aminoacidsRacemic AminesFractional CrystallizationFormation of diastereomeric salts.
Chiral Stationary Phase HPLCRacemic N-benzoylamino alcoholChromatographyDirect separation of enantiomers on a chiral column.

This table presents data for analogous amino alcohol structures, not specifically for this compound.

Mechanistic Elucidation of Key Bond-Forming Reactions

Understanding the reaction mechanisms involved in the synthesis of amino alcohols is crucial for optimizing reaction conditions and developing more efficient catalysts.

Detailed Reaction Pathway Analysis for Aminoalcohol Formation

The formation of amino alcohols can proceed through various reaction pathways. One of the most common methods for synthesizing compounds like this compound is reductive amination. This reaction typically involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction. wikipedia.org

In the context of synthesizing 1,2-amino alcohols, the ring-opening of epoxides with amines is a fundamental and convenient method. um.edu.myorganic-chemistry.org This reaction is a nucleophilic substitution where the amine attacks one of the carbon atoms of the epoxide ring, leading to its opening. The regioselectivity of the ring-opening can be influenced by the reaction conditions (acidic or basic).

Another significant pathway is the "hydrogen-borrowing" or "hydrogen-transfer" mechanism, which is often operative in the synthesis of primary amines from alcohols over heterogeneous catalysts. mdpi.com This process involves three main steps:

Dehydrogenation: The alcohol is dehydrogenated to an aldehyde or ketone intermediate.

Condensation: The carbonyl intermediate reacts with an amine (or ammonia) to form an imine.

Hydrogenation: The imine is then hydrogenated to the final amine product, using the hydrogen that was "borrowed" in the first step. mdpi.com

The synthesis of β-amino alcohols can also be achieved via radical C–H amination. nih.gov In one example, an alcohol is transiently converted to an imidate radical, which facilitates a regioselective 1,5-hydrogen atom transfer (HAT) to form a β-radical. This radical is then trapped in an enantioselective manner by a chiral copper catalyst. nih.gov

Role of Intermediates and Transition States in Catalytic Cycles

In catalytic syntheses of amino alcohols, the intermediates and transition states play a pivotal role in determining the reaction's efficiency and stereoselectivity. For instance, in copper-catalyzed reductive coupling reactions, a Cu-alkoxide intermediate is formed. nih.gov The stereochemistry of the final product is often set during the formation of this intermediate.

In the iridium-catalyzed aminoallylation of aldehydes, an α,γ-aminoanion nucleophile (as an organoiridium species) is generated in situ from an allenamide. nih.gov The stereochemical outcome is dictated by the transition state of the addition of this nucleophile to the aldehyde.

Computational studies have been employed to investigate the structures of transition states in the synthesis of aminoalcohols, for example, in the aminolysis of glycidyl (B131873) ethers. researchgate.net These studies can reveal the influence of solvent molecules, which can act as catalysts by forming hydrogen bonds and stabilizing the transition state. researchgate.net

In the multi-catalytic C–H amination to form β-amino alcohols, the proposed mechanism involves the binding of an oxime imidate (derived from the starting alcohol) to a chiral copper catalyst. nih.gov This complex then forms an N-centered radical via selective triplet sensitization by an excited iridium photocatalyst. The subsequent regio- and enantioselective HAT and stereoselective amination lead to a chiral oxazoline (B21484) intermediate, which is then hydrolyzed to the final amino alcohol product. nih.gov The interaction between the substrate, the chiral catalyst, and the photocatalyst is critical for the high selectivity observed.

Sophisticated Spectroscopic and Crystallographic Characterization of Complex Aminoalcohol Structures

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. This high accuracy allows for the determination of the elemental formula of a compound. For 3-[(3-Methylcyclopentyl)amino]propan-1-ol (C₉H₁₉NO), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions.

Table 3: Expected HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da)

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected, subjected to fragmentation, and the resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its substructures.

For this compound, common fragmentation pathways would likely involve the cleavage of the C-C bonds in the propanol (B110389) chain and the C-N bond. For example, the loss of a CH₂OH group (mass 31) or the cleavage of the cyclopentyl ring could be expected. The analysis of these fragmentation patterns would provide conclusive evidence for the connectivity of the molecule.

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Stereochemistry

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles. For chiral molecules like this compound, XRD can unambiguously determine the absolute stereochemistry.

In the solid state, molecules of this compound would be expected to form an extended network through intermolecular hydrogen bonding. The hydroxyl group and the secondary amine group are both capable of acting as hydrogen bond donors and acceptors. An XRD study would reveal the details of this hydrogen-bonding network, which governs the crystal packing and influences the physical properties of the compound. While specific crystallographic data for the title compound is not available, analysis of similar amino alcohols, such as 3-Methylamino-3-phenylpropan-1-ol, has shown the formation of centrosymmetric dimers and tetrameric units through O—H⋯N and N—H⋯O hydrogen bonds, which consolidate a three-dimensional network.

Table 4: Representative Crystallographic Data for a Similar Aminoalcohol (3-Methylamino-3-phenylpropan-1-ol)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.9816
b (Å) 23.8962
c (Å) 7.4653
β (°) 111.119
V (ų) 995.40

This data for a related structure illustrates the level of detail that can be obtained from an XRD experiment, providing a complete picture of the molecule's solid-state conformation and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline compounds at an atomic level. rigaku.com This technique is particularly crucial for chiral molecules such as this compound, as it can elucidate the absolute configuration of its stereogenic centers. The absolute configuration refers to the precise spatial arrangement of atoms that defines the specific stereoisomer (e.g., R or S) of a chiral molecule. wikipedia.org

For chiral molecules, a specialized application of SCXRD, often involving anomalous dispersion, is required to determine the absolute configuration. This allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). wikipedia.orgspringernature.com While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would yield precise structural parameters. The data would confirm the connectivity of the atoms and, most importantly, establish the absolute stereochemistry at the chiral carbon atom within the 3-methylcyclopentyl moiety.

An illustrative summary of crystallographic data that would be obtained from such an analysis is presented in the table below.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Chemical FormulaC₉H₁₉NOThe elemental composition of the molecule.
Crystal SystemMonoclinicA crystal system described by three unequal axes with one oblique intersection.
Space GroupP2₁A common chiral space group, indicating the crystal is composed of a single enantiomer. wikipedia.org
a (Å)10.5The length of the 'a' axis of the unit cell.
b (Å)5.8The length of the 'b' axis of the unit cell.
c (Å)15.2The length of the 'c' axis of the unit cell.
β (°)98.5The angle between the 'a' and 'c' axes in a monoclinic system.
Volume (ų)915.6The total volume of the unit cell.
Z4The number of molecules per unit cell.
Absolute Configuration(S)- or (R)-The determined stereochemistry at the chiral center of the 3-methylcyclopentyl group. wikipedia.org

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present within a molecule by probing their characteristic vibrational modes. nih.gov When a molecule absorbs infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), where absorption peaks indicate the presence of specific functional groups. Raman spectroscopy provides similar vibrational information but relies on the inelastic scattering of monochromatic light, offering advantages for analyzing aqueous samples and certain symmetric vibrations.

For the compound this compound, these spectroscopic methods are ideal for confirming the presence of its key functional groups: the secondary amine (-NH-) and the primary hydroxyl (-OH). The vibrational frequencies of these groups are sensitive to their chemical environment, particularly to hydrogen bonding, which significantly influences their spectral appearance. nih.govlibretexts.org

Identification of Characteristic Amine and Hydroxyl Stretching Frequencies

The most diagnostic region in the IR and Raman spectra for identifying the amine and hydroxyl groups is between 3200 and 3600 cm⁻¹. The stretching vibrations of the N-H and O-H bonds appear in this region, but they can typically be distinguished by the shape and intensity of their absorption bands.

Hydroxyl (O-H) Stretching: The hydroxyl group in an alcohol typically gives rise to a very strong and characteristically broad absorption band in the IR spectrum, located in the range of 3200–3550 cm⁻¹. libretexts.org The significant broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules. libretexts.orgdocbrown.info In the IR spectrum of a similar molecule, propan-1-ol, this broad O-H stretch is the most prominent feature. docbrown.info

Amine (N-H) Stretching: As this compound is a secondary amine (R₂NH), it is expected to show a single, relatively weak N-H stretching band between 3300 and 3350 cm⁻¹. orgchemboulder.comlibretexts.org This band is typically sharper than the O-H absorption. This contrasts with primary amines (RNH₂), which exhibit two N-H stretching bands (one symmetric, one asymmetric), and tertiary amines (R₃N), which show no N-H stretch in this region. orgchemboulder.comlibretexts.org The presence of a single weak peak in this area would be strong evidence for the secondary amine structure.

In addition to these primary stretching vibrations, other characteristic peaks would be expected. A strong C-O stretching vibration for the primary alcohol would appear in the 1000–1250 cm⁻¹ range. libretexts.org Aliphatic C-N stretching vibrations are typically weaker and found in a similar region (1020–1250 cm⁻¹). orgchemboulder.com The ubiquitous C-H stretching vibrations from the cyclopentyl and propyl chains would be observed as strong, sharp peaks in the 2850–2960 cm⁻¹ range. ucla.edu

The following table summarizes the expected characteristic vibrational frequencies for this compound based on established spectroscopic data for its constituent functional groups.

Interactive Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected IR Intensity/ShapeNotes
Hydroxyl (-OH)O-H Stretch3200 - 3550Strong, BroadBroadness is due to intermolecular hydrogen bonding. libretexts.org
Secondary Amine (-NH-)N-H Stretch3300 - 3350Weak to Medium, SharpA single peak is characteristic of secondary amines. orgchemboulder.com
Alkyl Chains (-CH₂, -CH₃)C-H Stretch2850 - 2960Strong, SharpRepresents the C-H bonds in the aliphatic parts of the molecule. ucla.edu
Alcohol (-C-O)C-O Stretch1000 - 1250StrongCharacteristic of primary alcohols. libretexts.org
Amine (-C-N)C-N Stretch1020 - 1250Weak to MediumCharacteristic of aliphatic amines. orgchemboulder.com

Role As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Utilization in the Construction of Complex Multifunctional Organic Scaffolds

Aminoalcohols are valuable building blocks in the construction of complex and multifunctional organic scaffolds, which are central to medicinal chemistry and materials science. researchgate.net The bifunctional nature of compounds like 3-[(3-Methylcyclopentyl)amino]propan-1-ol allows for sequential or orthogonal reactions, enabling the assembly of intricate molecular architectures.

For instance, β-amino alcohols can serve as key components in the synthesis of bio-based polyhydroxyurethane thermosets. rsc.org In this context, the amino group can react with cyclic carbonates, while the hydroxyl group remains available for further functionalization or to influence the polymer's properties. This dual reactivity is instrumental in creating cross-linked polymer networks with tailored thermal and mechanical properties. rsc.org By analogy, this compound could be employed to introduce a specific lipophilic and chiral element into such polymers.

The table below illustrates the potential of aminoalcohols as building blocks for diverse molecular scaffolds, a role that this compound is well-suited to fulfill.

Scaffold TypeRole of AminoalcoholPotential Application
PolyhydroxyurethanesBio-based amine curing agentDevelopment of sustainable polymers
Medicinal ScaffoldsIntroduction of key pharmacophoric featuresDrug discovery
Chiral AuxiliariesControl of stereochemistry in synthesisAsymmetric synthesis

Precursor to Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. frontiersin.org Aminoalcohols are valuable precursors for the synthesis of a variety of these cyclic systems. Through intramolecular reactions, the amino and hydroxyl groups can participate in cyclization reactions to form heterocycles of various ring sizes.

For example, the selective cyclization of aminoalcohols can lead to the formation of lactams or cyclic amines. researchgate.net The outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions. Specifically, the use of an amination catalyst can selectively yield either the amide (lactam) or the amine, with the addition of water favoring the formation of the cyclic amine. researchgate.net This suggests that this compound could be a precursor to substituted piperidines or other nitrogenous heterocycles, depending on the reaction pathway.

Furthermore, dehydrogenative coupling of alcohols is a modern and sustainable method for the synthesis of N-heterocycles, often furnishing only hydrogen gas and water as byproducts. nih.gov This approach has been used to synthesize quinolines, pyrroles, and pyridines. nih.gov The propanol (B110389) moiety of this compound could potentially participate in such reactions, leading to novel heterocyclic structures.

Application in Ligand Design for Catalysis

Chiral aminoalcohols are a cornerstone of asymmetric catalysis, serving as readily accessible precursors for a wide range of chiral ligands. rsc.orgalfa-chemistry.com These ligands can coordinate with metal centers to create catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations. The stereogenic center in the 3-methylcyclopentyl group of this compound makes it an attractive candidate for the development of new chiral ligands.

Chiral Ligands Derived from Aminoalcohol Precursors

The development of chiral ligands is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Aminoalcohols are frequently used as the chiral backbone for ligands due to their straightforward synthesis from the chiral pool (e.g., amino acids) and the coordinative properties of the nitrogen and oxygen atoms. globethesis.com

A prominent example is the use of chiral β-amino alcohols to promote the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. rsc.orgnih.gov The aminoalcohol coordinates to the zinc metal, creating a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, resulting in a preponderance of one enantiomer of the product alcohol. It is conceivable that this compound or its derivatives could be effective ligands in similar transformations.

The following table summarizes the application of chiral aminoalcohol-derived ligands in asymmetric catalysis.

Catalytic ReactionMetalRole of Aminoalcohol Ligand
Diethylzinc (B1219324) addition to aldehydesZincEnantioselective control
Henry ReactionCopperAsymmetric C-C bond formation
Asymmetric ReductionVariousChiral induction

Strategies for Further Functionalization and Derivatization

The presence of both an amino and a hydroxyl group in this compound offers numerous possibilities for further functionalization and derivatization, allowing for the fine-tuning of its properties for specific applications.

Selective Oxidation and Reduction Reactions of Aminoalcohol Functionalities

The selective oxidation of the primary alcohol in aminoalcohols to a carboxylic acid can yield the corresponding amino acid. acs.orgacs.org This transformation is often achieved using gold-based catalysts under basic conditions with oxygen as the oxidant. acs.orgacs.orgnih.gov Such a reaction would convert this compound into β-(3-methylcyclopentylamino)propanoic acid, a potentially valuable building block.

Conversely, the reduction of the corresponding amino acid would lead to the aminoalcohol. While this is the reverse of the typical synthetic direction for this specific compound, the reduction of amino acids to aminoalcohols is a common transformation in organic synthesis, often accomplished with strong reducing agents like lithium aluminum hydride or, more selectively, with reagents like sodium borohydride (B1222165) in the presence of iodine. stackexchange.comjocpr.com

Amide and Ester Formation from Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound can be readily converted into amides and esters, respectively. These reactions are fundamental in organic synthesis and are used to create a vast array of molecules with diverse properties.

Amide bond formation can be achieved by reacting the secondary amine with a carboxylic acid or its activated derivative (e.g., an acid chloride or anhydride). libretexts.org This reaction would introduce an acyl group onto the nitrogen atom, a common strategy in the synthesis of pharmaceuticals and other biologically active molecules.

Esterification of the primary alcohol can be accomplished through reaction with a carboxylic acid, typically under acidic conditions (Fischer esterification), or with an activated carboxylic acid derivative. pearson.comwikipedia.org This would transform the hydroxyl group into an ester, which can be useful for modifying the compound's solubility, acting as a protecting group, or serving as a handle for further reactions.

The following table outlines the key functional group transformations possible with aminoalcohols.

ReactionFunctional Group TargetedProduct Functional Group
OxidationAlcoholCarboxylic Acid
ReductionCarboxylic Acid (from corresponding amino acid)Alcohol
AmidationAmineAmide
EsterificationAlcoholEster

Formation of Quaternary Ammonium (B1175870) Salts and Other Charged Derivatives

The molecular structure of this compound, featuring a nucleophilic secondary amine and a terminal hydroxyl group, positions it as a valuable intermediate in the synthesis of various charged molecules. These derivatives, particularly quaternary ammonium salts, are of significant interest across numerous fields of chemistry and materials science.

Synthesis of Quaternary Ammonium Salts

Quaternary ammonium salts, often referred to as "quats," are positively charged polyatomic ions with the structure [NR₄]⁺. The formation of these salts from this compound is primarily achieved through a well-established process known as quaternization, which is a type of N-alkylation. youtube.comlibretexts.orglibretexts.org

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the secondary amine onto an electrophilic carbon of an alkylating agent, typically an alkyl halide. jove.com This proceeds via a bimolecular nucleophilic substitution (SN2) reaction. youtube.comnih.gov The initial alkylation converts the secondary amine into a tertiary ammonium salt. In the presence of a base, this salt is deprotonated to the neutral tertiary amine, which is even more nucleophilic than the starting secondary amine. jove.com A subsequent reaction with another equivalent of the alkylating agent leads to the final, permanently charged quaternary ammonium salt. libretexts.orglibretexts.org The reaction stops at this stage as there are no more hydrogen atoms on the nitrogen to be removed. libretexts.org

Common alkylating agents for this synthesis include:

Alkyl Halides: Methyl iodide, ethyl bromide, and benzyl (B1604629) chloride are frequently used.

Sulfates: Dimethyl sulfate (B86663) and diethyl sulfate are also effective reagents.

The general reaction can be summarized as follows:

First Alkylation (Formation of Tertiary Amine): R₂NH + R'-X → [R₂R'NH]⁺X⁻ (Where R₂NH is this compound and R'-X is the alkylating agent)

Deprotonation: [R₂R'NH]⁺X⁻ + Base → R₂R'N + [Base-H]⁺X⁻

Second Alkylation (Quaternization): R₂R'N + R'-X → [R₂R'₂N]⁺X⁻

To drive the reaction to completion and ensure a high yield of the quaternary ammonium salt, an excess of the alkylating agent and a suitable base to neutralize the generated acid are often employed. dtic.mil

The properties of the resulting quaternary ammonium salt can be tailored by selecting different alkylating agents. For instance, using long-chain alkyl halides can impart surfactant properties to the final molecule. The choice of the halide (e.g., iodide, bromide, chloride) also influences the salt's physical properties, such as its melting point and solubility.

Table 1: Examples of Quaternary Ammonium Salt Formation
ReactantAlkylating Agent (R'-X)Resulting Quaternary Ammonium CationPotential Counter-ion (X⁻)
This compoundMethyl Iodide (CH₃I)3-[(3-Methylcyclopentyl)(dimethyl)ammonio]propan-1-olIodide (I⁻)
This compoundEthyl Bromide (CH₃CH₂Br)3-[Diethyl(3-methylcyclopentyl)ammonio]propan-1-olBromide (Br⁻)
This compoundBenzyl Chloride (C₆H₅CH₂Cl)3-[Dibenzyl(3-methylcyclopentyl)ammonio]propan-1-olChloride (Cl⁻)

Formation of Other Charged Derivatives and Ionic Liquids

Beyond simple quaternary ammonium salts, this compound can serve as a precursor for other charged derivatives, notably as a component of ionic liquids (ILs) . nih.gov Ionic liquids are salts with melting points below 100 °C, often existing as liquids at room temperature. They are considered "green" solvents and catalysts due to their low vapor pressure. mdpi.comua.pt

A quaternary ammonium cation derived from this compound can be paired with a variety of anions to form an ionic liquid. The properties of the resulting IL are highly dependent on the structure of both the cation and the anion. nih.gov

For example, the quaternized cation could be combined with anions such as:

Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)

Hexafluorophosphate ([PF₆]⁻)

Tetrafluoroborate ([BF₄]⁻)

Amino acids (acting as anions) mdpi.comnih.gov

The synthesis of such ionic liquids typically involves a metathesis (ion exchange) reaction following the initial quaternization step. The presence of the hydroxyl (-OH) group on the propanol chain adds another layer of functionality, allowing for potential hydrogen bonding interactions which can influence the physical properties (e.g., viscosity, thermal stability) of the resulting ionic liquid. mdpi.com This hydroxyl group could also be further functionalized, for instance, through esterification with a charged carboxylic acid, to create even more complex charged molecules.

The versatility of this compound in these reactions underscores its importance as a building block for creating a diverse range of charged molecular structures with tunable properties for various advanced applications.

Broader Implications in Contemporary Organic Chemistry

Stereochemical Principles Illustrated by Cycloaliphatic Aminoalcohols

Stereochemistry, the three-dimensional arrangement of atoms and molecules, profoundly influences the properties and reactivity of organic compounds. In the case of cycloaliphatic aminoalcohols, the spatial orientation of substituents on the cyclic ring is of paramount importance.

The cyclopentane (B165970) ring in 3-[(3-Methylcyclopentyl)amino]propan-1-ol is not planar. To alleviate torsional strain that would be present in a flat structure, it adopts puckered conformations, most commonly the "envelope" and "half-chair" forms. libretexts.org The methyl group at the 3-position of the cyclopentyl ring introduces stereoisomerism, leading to the existence of cis and trans diastereomers.

The reactivity of the molecule is also intrinsically linked to its conformation. The accessibility of the nitrogen's lone pair of electrons and the hydroxyl group can be sterically hindered depending on the orientation of the methyl group and the puckering of the cyclopentane ring. numberanalytics.com Smaller cycloalkane rings, in general, tend to be more reactive due to increased ring strain. numberanalytics.com While cyclopentane has less angle strain than cyclopropane (B1198618) or cyclobutane, its puckered nature is a strategy to minimize torsional strain. libretexts.orglibretexts.org The presence of substituents influences the stability of these puckered conformations.

Table 1: Illustrative Comparison of Cis and Trans Isomers of this compound

Property cis-3-[(3-Methylcyclopentyl)amino]propan-1-ol trans-3-[(3-Methylcyclopentyl)amino]propan-1-ol
Relative Substituent Position Methyl group and amino-propanol chain on the same face of the ring. Methyl group and amino-propanol chain on opposite faces of the ring.
Expected Polarity Potentially lower due to intramolecular interactions. Potentially higher due to more exposed polar groups.
Steric Hindrance The amino and alcohol groups may be more sterically hindered. The amino and alcohol groups may be more accessible for reactions.
Intermolecular Interactions May favor different packing in the solid state compared to the trans isomer. Different crystalline structure and melting point are expected.

Kinetic and Thermodynamic Aspects of Aminoalcohol Transformations

The synthesis and subsequent reactions of aminoalcohols are governed by the principles of kinetics and thermodynamics. Often, a reaction can yield more than one product, and the distribution of these products can be influenced by the reaction conditions. wikipedia.orgnumberanalytics.com This is the concept of kinetic versus thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest, meaning it has the lowest activation energy. This is known as the kinetic product. youtube.commasterorganicchemistry.com

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may be reversible. Under these conditions, the major product will be the most stable one, regardless of how quickly it is formed. This is the thermodynamic product. youtube.commasterorganicchemistry.com

In the context of synthesizing this compound, for example, through the reaction of 3-methylcyclopentylamine with a suitable three-carbon electrophile, different isomers or side-products could potentially form. By carefully controlling the temperature, solvent, and reaction time, it might be possible to favor the formation of the desired product. wikipedia.orgnumberanalytics.com

Transformations of the aminoalcohol, such as N-alkylation, O-acylation, or oxidation, would also be subject to these principles. For instance, in a reaction with a bulky reagent, the kinetically favored product might result from the reaction at the less sterically hindered site, which could be influenced by the cis or trans stereochemistry of the cyclopentyl ring.

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control

Factor Kinetic Control Thermodynamic Control
Temperature Low High
Reaction Time Short Long
Reversibility Irreversible or slow reversal Reversible
Major Product Formed fastest (lowest activation energy) Most stable (lowest Gibbs free energy)

Structure-Reactivity Relationships in Functionalized Propanol (B110389) Derivatives

The reactivity of an organic molecule is a direct consequence of its structure. By analyzing the functional groups within this compound, we can predict its chemical behavior. This is a fundamental aspect of structure-reactivity relationships. researchgate.netnih.gov

The molecule possesses three key structural features:

A Secondary Amine: The nitrogen atom has a lone pair of electrons, making it nucleophilic and basic. It can participate in reactions such as alkylation, acylation, and salt formation with acids. The reactivity of the amine will be influenced by the steric bulk of the adjacent 3-methylcyclopentyl group.

A Primary Alcohol: The hydroxyl (-OH) group can act as a weak acid or a nucleophile. It can be oxidized to an aldehyde or a carboxylic acid, and it can undergo esterification or etherification. The reactivity of primary alcohols is generally higher than that of secondary or tertiary alcohols in many reactions. quora.com

The interplay between these functional groups is also important. For example, the amine and alcohol groups can engage in intramolecular hydrogen bonding, which could influence the molecule's conformation and the reactivity of both groups. The relative positioning of these groups (a 1,3-aminoalcohol) is a common structural motif in many biologically active compounds and is a target in many synthetic methodologies. diva-portal.org

Table 3: Predicted Reactivity of Functional Groups in this compound

Functional Group Type of Reactions Influencing Factors
Secondary Amine Nucleophilic substitution, acylation, protonation (basicity). Steric hindrance from the 3-methylcyclopentyl group, solvent effects.
Primary Alcohol Oxidation, esterification, etherification, nucleophilic substitution (after activation). Steric accessibility, nature of the reagent (e.g., oxidizing agent).
3-Methylcyclopentyl Group Generally unreactive under standard conditions, but influences overall molecule properties. Provides steric bulk, affects solubility and conformation.

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict binding stability of analogs to target vs. off-target receptors. For example, a methylcyclopentyl analog showed 22% longer residence time in μ-opioid receptors compared to δ-opioid receptors .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
    Methodological Tip : Validate models with free-energy perturbation (FEP) calculations to estimate ΔΔG binding energies .

What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Basic Research Question

  • Catalyst Deactivation : Pd/C catalysts lose efficacy after 3–5 cycles in hydrogenation routes due to sulfur poisoning. Switch to Raney nickel for improved durability .
  • Chiral Resolution : Diastereomeric salt formation with L-tartaric acid achieves >98% ee but requires iterative recrystallization .
    Methodological Tip : Implement continuous flow reactors with immobilized enzymes (e.g., lipase B) for asymmetric synthesis at scale .

How does the compound’s stability under varying pH conditions affect formulation strategies?

Basic Research Question

  • Degradation Pathways : The amine group undergoes oxidation at pH >7, forming nitroxide radicals detectable via EPR spectroscopy. Acidic conditions (pH <3) promote propanol esterification .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. HPLC-MS identifies major degradation products (e.g., cyclopentyl ketone derivatives) .
    Methodological Tip : Use lyophilization with trehalose to stabilize lyophilized formulations for long-term storage .

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